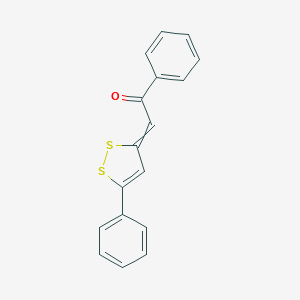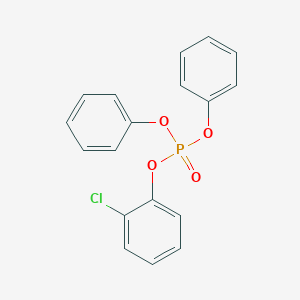
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as EDBS, is a chemical compound that has been extensively researched for its various applications in the field of science. EDBS is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mecanismo De Acción
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase and urease. It has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit significant antioxidant properties, making it a potential candidate for the treatment of various oxidative stress-related diseases. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to exhibit significant hepatoprotective properties, making it a potential candidate for the treatment of various liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. One of the limitations is that it has not been extensively studied in vivo, making it difficult to determine its potential toxicity and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide. One of the future directions is to study its potential as a drug candidate for the treatment of various diseases, including inflammatory diseases and oxidative stress-related diseases. Another future direction is to study its potential toxicity and efficacy in humans through in vivo studies. Additionally, future research could focus on the development of new synthesis methods for N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide and the optimization of its properties for various applications.
Conclusion:
In conclusion, N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively researched for its various applications in the field of science. It exhibits significant antimicrobial, antifungal, and antiviral properties, as well as significant anti-inflammatory, antioxidant, and hepatoprotective properties. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide, including its potential as a drug candidate and the optimization of its properties for various applications.
Métodos De Síntesis
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl isocyanate or the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl azide.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been extensively researched for its various applications in the field of science. It has been found to exhibit significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-6-8-15(9-7-14)17-20(18,19)16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
Clave InChI |
ALMSUZNQNQOUDW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




